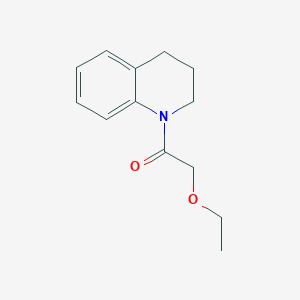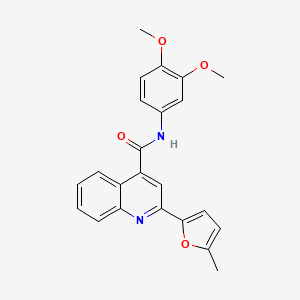![molecular formula C15H18Cl2N2O B4714069 1-(3,4-dichlorophenyl)-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B4714069.png)
1-(3,4-dichlorophenyl)-4-[(2-methylcyclopropyl)carbonyl]piperazine
Overview
Description
1-(3,4-dichlorophenyl)-4-[(2-methylcyclopropyl)carbonyl]piperazine, commonly known as MK-212, is a synthetic compound that belongs to the piperazine class of chemicals. It is a potent agonist of the serotonin receptor 5-HT2C, which plays a crucial role in regulating mood, appetite, and sleep. MK-212 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mechanism of Action
MK-212 acts as a potent agonist of the 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding to the receptor, MK-212 induces a conformational change that activates downstream signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
MK-212 has been shown to modulate the activity of the 5-HT2C receptor, which is involved in regulating mood, appetite, and sleep. It has been shown to decrease food intake and body weight in animal models, suggesting its potential applications in the treatment of obesity. Additionally, MK-212 has been shown to have anxiolytic and antidepressant effects, suggesting its potential applications in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
MK-212 is a readily available compound that can be synthesized in high yields and purity. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. However, like any other research compound, it has its limitations, including potential toxicity and off-target effects. Therefore, careful consideration must be taken when designing experiments involving MK-212.
Future Directions
There are several potential future directions for research involving MK-212. One potential direction is to investigate its potential applications in the treatment of obesity, anxiety, and depression. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of MK-212 on the 5-HT2C receptor. Finally, the development of more selective and potent agonists of the 5-HT2C receptor may lead to the discovery of novel therapeutics for the treatment of various neuropsychiatric disorders.
Scientific Research Applications
MK-212 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to modulate the activity of the 5-HT2C receptor, which is involved in regulating mood, appetite, and sleep. MK-212 has been used to study the role of the 5-HT2C receptor in various physiological processes, including feeding behavior, anxiety, and depression.
properties
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O/c1-10-8-12(10)15(20)19-6-4-18(5-7-19)11-2-3-13(16)14(17)9-11/h2-3,9-10,12H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALADALLESSYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[3-(dimethylamino)propyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4713989.png)


![1-(2-fluorophenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4714004.png)
![N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4714007.png)
![N-allyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4714024.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4714037.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4714051.png)
![3-butyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4714056.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4714063.png)
![7-chloro-8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4714067.png)
![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4714079.png)
![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine](/img/structure/B4714087.png)
